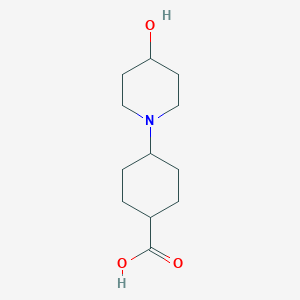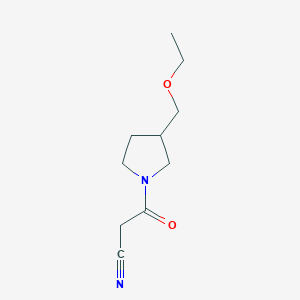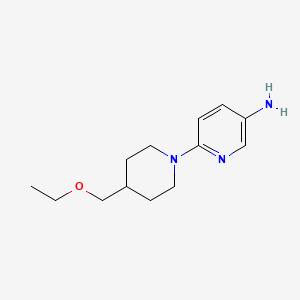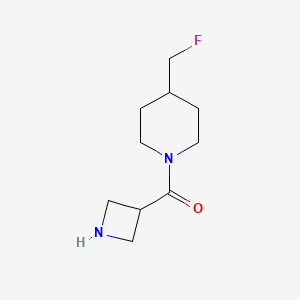
Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone
説明
Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone, also referred to as AZM, is a synthetic compound used in scientific research and lab experiments. It is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as an agonist at the GABA-A receptor, which is important for the regulation of neuronal excitability. AZM has been found to have a variety of physiological and biochemical effects, including anxiolytic, sedative, and anticonvulsant effects. Additionally, AZM has been used to study the effects of GABA-A receptor agonists on various physiological processes, such as learning and memory, anxiety, and pain.
科学的研究の応用
Compound Synthesis and Characterization
Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone and its derivatives have been a focal point in synthetic chemistry, with various research studies dedicated to synthesizing, characterizing, and analyzing these compounds. For instance, one study concentrated on the synthesis and structural exploration of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. The compound was synthesized, its antiproliferative activity was evaluated, and the structure was characterized using various spectral analyses and X-ray diffraction studies (Prasad et al., 2018). Moreover, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride detailed the preparation process of this compound, highlighting the accessibility of starting materials and a reasonable overall yield, with confirmation of structures through 1H NMR (Rui, 2010).
Antimicrobial and Antiproliferative Activities
Some derivatives of this compound have been synthesized and tested for antimicrobial activities. A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated notable antimicrobial activity against various pathogenic bacterial and fungal strains, underscoring the compound's potential in antimicrobial treatments (Mallesha & Mohana, 2014). Additionally, the anticancer effects of certain piperidine framework derivatives have been explored, revealing antiproliferative activity in specific compounds, particularly against human leukemia cells (Vinaya et al., 2011).
Pharmacological and Catalytic Applications
Some derivatives of this compound exhibit pharmacological properties, as indicated by studies exploring their affinity for dopamine and serotonin receptors. These studies are aimed at developing new antipsychotic drugs with minimal side effects (Raviña et al., 1999). Additionally, certain azetidine-based derivatives have been evaluated for their potential in catalytic asymmetric additions, demonstrating significant enantioselectivity and highlighting the compound's utility in synthetic organic chemistry (Wang et al., 2008).
作用機序
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many pharmaceuticals . Piperidine derivatives are known to have a wide range of biological activities and can act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
生化学分析
Biochemical Properties
Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with monoacylglycerol lipase, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting monoacylglycerol lipase, this compound increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors CB1 and CB2. This interaction has implications for mood regulation, appetite, pain, and inflammation.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of monoacylglycerol lipase leads to elevated levels of 2-arachidonoylglycerol, which activates cannabinoid receptors and influences signaling pathways related to pain and inflammation . Additionally, the compound’s impact on gene expression can result in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of monoacylglycerol lipase, inhibiting its activity and preventing the degradation of 2-arachidonoylglycerol . This inhibition leads to increased levels of 2-arachidonoylglycerol, which activates cannabinoid receptors CB1 and CB2. The activation of these receptors results in various physiological effects, including pain relief and anti-inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown time-dependent binding to monoacylglycerol lipase, with sustained inhibition observed over extended periods . Additionally, studies have indicated that the compound remains stable under laboratory conditions, with minimal degradation observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme inhibition and therapeutic effects without adverse effects . At higher doses, the compound may induce toxic effects, including synaptic depression and altered sleep patterns. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. The compound interacts with monoacylglycerol lipase, inhibiting its activity and leading to increased levels of 2-arachidonoylglycerol . This elevation in 2-arachidonoylglycerol levels affects the metabolic flux and metabolite levels within the endocannabinoid system, influencing various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit monoacylglycerol lipase and elevate 2-arachidonoylglycerol levels suggests that it may be transported and distributed to regions where cannabinoid receptors are present . This distribution pattern is crucial for its therapeutic effects on pain and inflammation.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and post-translational modifications. The compound’s inhibition of monoacylglycerol lipase and subsequent elevation of 2-arachidonoylglycerol levels suggest that it may localize to regions where cannabinoid receptors are active . This localization is essential for its role in modulating pain and inflammatory responses.
特性
IUPAC Name |
azetidin-3-yl-[4-(fluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-5-8-1-3-13(4-2-8)10(14)9-6-12-7-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXCBACTNYTUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




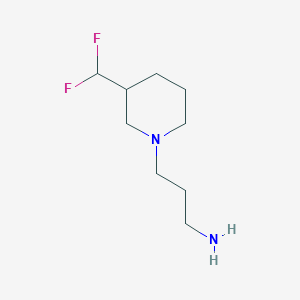
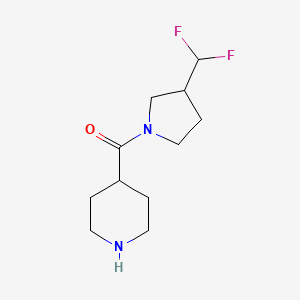

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
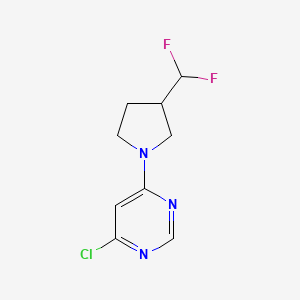

![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)
